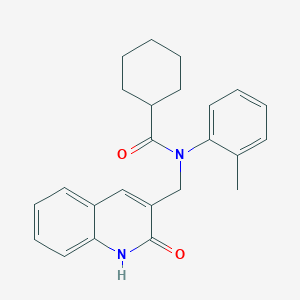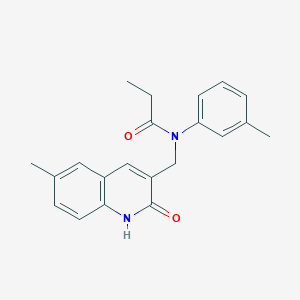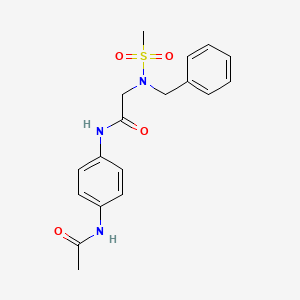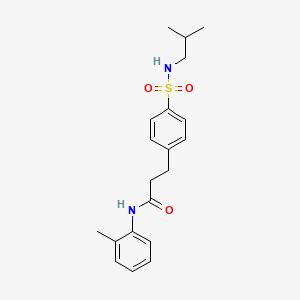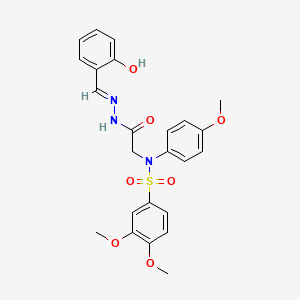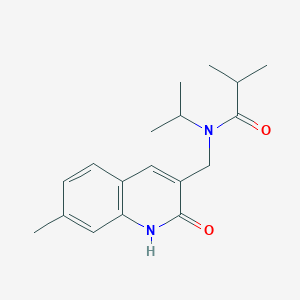
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of properties that make it useful for a variety of experiments, particularly in the fields of biochemistry and physiology. In We will also discuss the advantages and limitations of using this compound in lab experiments and list several future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its binding to the active site of CA IX, where it forms a covalent bond with a zinc ion that is essential for the enzyme's activity. This binding prevents the enzyme from functioning properly, leading to a reduction in the production of bicarbonate ions and an increase in the acidity of the cancer cell environment. This change in pH has been shown to inhibit the growth and invasiveness of cancer cells, making this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against CA IX. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and invasiveness. Additionally, this compound has been found to have a high degree of selectivity for CA IX, making it less likely to have off-target effects on other enzymes or cellular processes.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experimental systems. Additionally, the covalent binding of this compound to CA IX can make it difficult to reverse its inhibitory effects, making it less useful for studying the reversible regulation of this enzyme.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of focus is the development of new cancer therapies based on the inhibition of CA IX. Researchers are currently exploring the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Another area of focus is the development of new antibiotics based on the inhibitory activity of this compound against bacterial and fungal pathogens. Researchers are currently exploring the use of this compound in combination with other antibiotics to enhance their effectiveness and reduce the risk of antibiotic resistance.
Finally, researchers are exploring the potential anti-inflammatory properties of this compound for the treatment of inflammatory diseases such as arthritis. Studies have shown that this compound can reduce the production of inflammatory cytokines and chemokines, making it a promising candidate for the development of new anti-inflammatory therapies.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-ethylphenylamine with para-nitroanisole in the presence of a base. This reaction produces 4-ethylphenyl-4-nitroanisole, which is then reduced to 4-ethylphenyl-4-aminoanisole using a reducing agent such as sodium dithionite. The next step involves the reaction of 4-ethylphenyl-4-aminoanisole with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction produces N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, which is then converted to this compound by reaction with benzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of biochemistry, where it has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making this compound a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-13-5-7-14(8-6-13)21-26(22,23)15-9-10-17(24-3)16(11-15)18-19-12(2)25-20-18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXKEBECLJISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

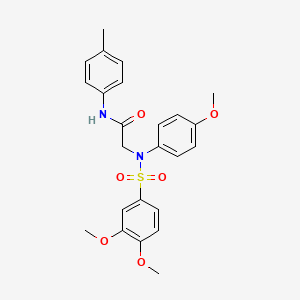

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)

